molecular formula C23H17ClN2O B2677297 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine CAS No. 866138-09-2

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine

Cat. No. B2677297
CAS RN: 866138-09-2
M. Wt: 372.85
InChI Key: GVCBRYOOHOPAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine, also known as CIP, is an indenyl-based compound that is used in various scientific research applications. CIP is a synthetic molecule which has been used in the laboratory since the late 1960s and is known for its unique properties as an inhibitor of cyclic nucleotide phosphodiesterase (PDE). CIP has been studied extensively for its potential use in the treatment of various diseases, including cancer and Parkinson’s disease.

Mechanism of Action

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine works by inhibiting the activity of cyclic nucleotide phosphodiesterase (PDE). PDE is an enzyme that catalyzes the breakdown of cyclic nucleotides such as cAMP and cGMP. When 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine binds to PDE, it prevents the enzyme from breaking down the cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides within the cell, which can then activate various cellular processes.
Biochemical and Physiological Effects
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE), which can lead to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. This can lead to an activation of various cellular processes, including the activation of transcription factors, the stimulation of protein synthesis, and the induction of cell death. Additionally, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine in laboratory experiments is that it is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE). This makes it an ideal tool for investigating the effects of cyclic nucleotide levels on various cellular processes. Additionally, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is relatively easy to synthesize and can be isolated in pure form.
The main limitation of using 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine in laboratory experiments is that it is not very stable in solution. This means that it must be prepared fresh each time it is used, and it can degrade quickly if not stored properly. Additionally, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is not very soluble in water, so it must be dissolved in a suitable solvent.

Future Directions

There are a number of potential future directions for the use of 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine in scientific research. For example, it could be used to investigate the effects of cyclic nucleotide levels on various cellular processes, such as transcription, translation, and cell death. Additionally, it could be used to study the effects of cyclic nucleotides on cancer cells, as well as other diseases such as Parkinson’s disease. Furthermore, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine could be used to develop new drugs or therapies that target cyclic nucleotide phosphodiesterase (PDE). Finally, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine could be used to investigate the effects of cyclic nucleotides on the development and progression of various diseases.

Synthesis Methods

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is synthesized from the reaction of 4-chlorophenol with 2,3-dihydro-1H-inden-5-ylphthalazine. The reaction is catalyzed by a tertiary amine, such as triethylamine, and occurs in the presence of a strong acid, such as hydrochloric acid. The reaction is typically carried out in aqueous solution at room temperature, and the product is isolated by filtration.

Scientific Research Applications

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has been studied extensively for its potential use in the treatment of various diseases, including cancer and Parkinson’s disease. It has been found to be a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), which is an enzyme that catalyzes the breakdown of cyclic nucleotides such as cAMP and cGMP. 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has been shown to inhibit the activity of PDE in vitro, and thus can be used to increase the levels of cyclic nucleotides in cells.

properties

IUPAC Name

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c24-18-10-12-19(13-11-18)27-23-21-7-2-1-6-20(21)22(25-26-23)17-9-8-15-4-3-5-16(15)14-17/h1-2,6-14H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCBRYOOHOPAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)OC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.